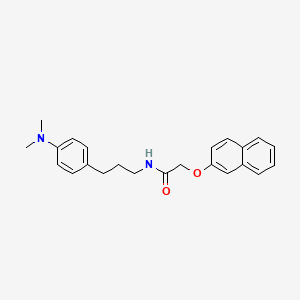

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(naphthalen-2-yloxy)acetamide

Description

Structure and Key Features: The compound N-(3-(4-(dimethylamino)phenyl)propyl)-2-(naphthalen-2-yloxy)acetamide features a dimethylamino-substituted phenyl group attached to a propyl chain, which is further linked to an acetamide backbone.

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-25(2)21-12-9-18(10-13-21)6-5-15-24-23(26)17-27-22-14-11-19-7-3-4-8-20(19)16-22/h3-4,7-14,16H,5-6,15,17H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYQENTXSJLEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(naphthalen-2-yloxy)acetamide, a compound with the molecular formula C23H26N2O2, has garnered interest in various biological studies due to its potential therapeutic applications. This article discusses the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

- Molecular Formula : C23H26N2O2

- Molecular Weight : 362.473 g/mol

- Purity : Typically 95% .

The compound exhibits several biological activities that can be attributed to its structural components. The presence of the dimethylamino group is believed to enhance its interaction with biological targets, particularly in neuroprotective and anticancer contexts.

- Neuroprotective Effects : Research indicates that compounds similar to this compound may protect neuronal cells from oxidative stress-induced death. In studies involving lactate dehydrogenase assays, compounds with similar alkyl chains demonstrated significant neuroprotection, suggesting that the structure of this compound could confer similar benefits .

- Anticancer Potential : The compound's structure suggests potential anticancer activity. Similar derivatives have shown cytotoxic effects against various cancer cell lines, indicating that modifications in the alkyl chain can influence the efficacy of such compounds in cancer treatment .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Neuroprotective Activity : In a study focused on neuroprotective agents, it was found that compounds with a similar structure significantly reduced neuronal cell death induced by oxidative stress. The effectiveness was linked to the length of the alkyl chain and specific substitutions on the oxindole core .

- Cytotoxicity in Cancer Models : A related study evaluated various derivatives for their cytotoxic effects on FaDu hypopharyngeal tumor cells. The findings indicated that modifications to the naphthalene moiety could enhance cytotoxicity and apoptosis induction compared to standard treatments like bleomycin .

- Cholinesterase Inhibition : Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease management. The structural characteristics of these compounds were found to influence their binding affinity and selectivity towards AChE and butyrylcholinesterase (BuChE) enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to both the naphthalene and dimethylamino groups significantly impact biological activity. For example:

- Alkyl Chain Length : Variations in alkyl chain length were shown to affect neuroprotective properties.

- Substituents on Aromatic Rings : Different substituents can modulate interactions with biological targets, enhancing or diminishing activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

A. Substituents on the Acetamide Nitrogen :

Triazole-Containing Analogs :

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) incorporate a triazole ring via 1,3-dipolar cycloaddition. This introduces additional hydrogen-bonding sites and rigidity compared to the target compound. Substituents like nitro (6b, 6c) or chloro (6m) groups on the phenyl ring further modulate electronic properties and solubility .- Fluorophenyl Variant: N-{3-[4-(Dimethylamino)phenyl]propyl}-2-(4-fluorophenyl)acetamide replaces the naphthyloxy group with a fluorophenyl moiety, reducing aromatic bulk but enhancing electronegativity, which may improve membrane permeability .

B. Amino Group Modifications :

Key Observations :

- The target compound’s synthesis likely parallels methods for fluorophenyl analogs (e.g., bromoacetyl intermediates), but yields may vary due to the naphthyloxy group’s steric demands .

- Triazole-containing analogs require copper-catalyzed cycloaddition, offering regioselectivity but lower yields (51–54%) compared to nucleophilic substitutions (82–94%) .

Physical and Spectroscopic Properties

Melting Points :

Spectroscopic Data :

Q & A

Q. Q1. What are the standard synthetic routes for N-(3-(4-(dimethylamino)phenyl)propyl)-2-(naphthalen-2-yloxy)acetamide, and how are intermediates validated?

Methodological Answer:

- Key Steps :

- Naphthoxy Acetamide Core : React β-naphthol with ethyl chloroacetate under basic conditions (e.g., K₂CO₃/DMF) to form 2-(naphthalen-2-yloxy)acetate derivatives .

- Amide Coupling : Introduce the dimethylaminophenylpropylamine moiety via nucleophilic substitution or condensation, using coupling agents like EDCI/HOBt in anhydrous DCM .

- Intermediate Validation : Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) and confirm intermediates using IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H NMR (naphthyl protons at δ 7.2–8.0 ppm) .

Q. Q2. How is the purity and structural integrity of the compound confirmed post-synthesis?

Methodological Answer:

- Analytical Workflow :

Advanced Research Questions

Q. Q3. How can synthetic yields be optimized for scale-up, and what are common bottlenecks?

Methodological Answer:

- Optimization Strategies :

- Temperature Control : Maintain inert atmosphere (N₂/Ar) during amide coupling to prevent oxidation of the dimethylamino group .

- Solvent Selection : Replace DMF with THF for better solubility of intermediates, reducing side-product formation .

- Purification : Use flash chromatography (silica gel, gradient elution) for intermediates and preparative HPLC for the final compound .

Table 1 : Yield Optimization Comparison

| Condition | Yield (%) | Purity (%) | Ref. |

|---|---|---|---|

| DMF/K₂CO₃ | 65 | 90 | [1] |

| THF/NaH | 78 | 95 | [19] |

| N₂ Atmosphere | 82 | 97 | [2] |

Q. Q4. How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved for this compound?

Methodological Answer:

- Troubleshooting Workflow :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., t₁/₂ < 30 min indicates rapid metabolism) .

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to improve bioavailability .

- Target Engagement : Validate target binding (e.g., GSK-3β inhibition via kinase assays) and correlate with cellular IC₅₀ values .

Q. Q5. What computational methods are suitable for predicting structure-activity relationships (SAR)?

Methodological Answer:

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina to model interactions with GSK-3β (PDB: 1Q3L), focusing on naphthoxy-acetamide binding .

- QSAR Modeling : Train models on analogs (e.g., substituents at dimethylamino or naphthyl positions) using descriptors like LogP and polar surface area .

Table 2 : SAR of Key Analogs

| Compound ID | Substituent | IC₅₀ (GSK-3β, nM) | Ref. |

|---|---|---|---|

| Parent Compound | -N(CH₃)₂ | 120 | [12] |

| Analog A | -N(CH₂CH₃)₂ | 85 | [4] |

| Analog B | -OCH₃ (naphthyl) | 210 | [16] |

Q. Q6. How can degradation pathways be elucidated under physiological conditions?

Methodological Answer:

- Stability Studies :

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via LC-MS to identify hydrolytic products (e.g., naphthol or acetamide cleavage) .

- Oxidative Stress : Treat with H₂O₂ (3% v/v) and monitor for quinone derivatives via UV-Vis (λmax ~450 nm) .

Methodological Challenges and Solutions

Q. Q7. What strategies mitigate interference from by-products during purification?

Methodological Answer:

- By-Product Removal :

- Chromatography : Use reverse-phase HPLC with a water/acetonitrile gradient (5→95% over 30 min) to separate unreacted β-naphthol .

- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C to crystallize pure acetamide .

Q. Q8. How are batch-to-batch inconsistencies addressed in pharmacological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.